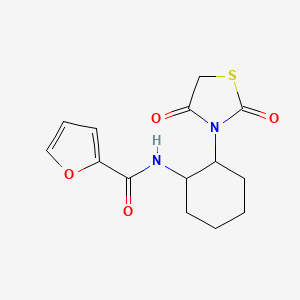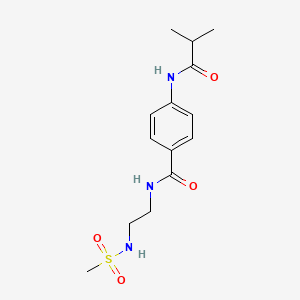![molecular formula C15H18N2O4 B2501079 N-[2-metoximetil-2-(2-metoxifenil)etil]-5-metil-1,2-oxazol-4-carboxamida CAS No. 1795484-98-8](/img/structure/B2501079.png)
N-[2-metoximetil-2-(2-metoxifenil)etil]-5-metil-1,2-oxazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring and methoxyphenyl groups
Aplicaciones Científicas De Investigación
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its molecular weight (165.19 g/mol) and structure suggest that it may have suitable properties for oral bioavailability .
Result of Action
Some structurally similar compounds have been shown to have fungicidal activity , suggesting potential antimicrobial effects.
Action Environment
The action, efficacy, and stability of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s urea linkage has been shown to be stable under acidic, alkaline, and aqueous conditions .
Métodos De Preparación
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl groups: This step often involves the use of methoxy-substituted benzene derivatives and suitable coupling reactions.
Final assembly: The final step involves coupling the oxazole ring with the methoxyphenyl groups and the carboxamide moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound has similar methoxyphenyl groups but differs in its overall structure and biological activity.
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but has different reactivity and applications.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-12(8-17-21-10)15(18)16-9-14(20-3)11-6-4-5-7-13(11)19-2/h4-8,14H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTIOUHZXDCPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2500999.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)
![Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2501001.png)


![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2501009.png)
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501012.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile](/img/structure/B2501015.png)
![1-benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2501019.png)
